Eurecurvin
Description
Contextualization of Sesquiterpene Lactones in Natural Product Chemistry
Sesquiterpene lactones (SLs) are a significant and structurally diverse class of plant secondary metabolites characterized by a 15-carbon backbone derived from three isoprene (B109036) units and the presence of a γ-lactone group nih.govresearchgate.netnih.gov. They are formed through the head-to-tail condensation of three isoprene units, followed by cyclization and oxidative transformation nih.govcore.ac.uk. A defining feature of many sesquiterpene lactones is the presence of an α-methylene-γ-lactone moiety researchgate.netnih.govresearchgate.net.
This class of compounds is widely distributed in the plant kingdom, although they are particularly prevalent in the Asteraceae (formerly Compositae) family, which contains over 3000 reported different structures nih.govresearchgate.netnih.govcore.ac.ukresearchgate.netmdpi.com. Other plant families, such as Acanthaceae, Anacardiaceae, Apiaceae, Euphorbiaceae, Lauraceae, Magnoliaceae, Menispermaceae, Rutaceae, Winteraceae, and Hepatideae, also contain sesquiterpene lactones core.ac.uk.
Sesquiterpene lactones are often bitter, colorless, and lipophilic substances with various structural arrangements nih.gov. They are broadly classified based on their carbocyclic skeleton into main groups, including germacranolides (10-membered rings), eudesmanolides and eremophilanolides (6/6-bicyclic compounds), and guaianolides, pseudoguaianolides, and hypocretenolides (5/7-bicyclic compounds) nih.gov. Germacranolides are considered the largest group and biogenetic precursors to many other sesquiterpene lactones nih.gov.
These natural products play various roles in plants, including acting as defense mechanisms against insects, microorganisms, and animals researchgate.netnih.gov. Their diverse biological activities have also attracted significant interest in medicinal chemistry nih.govresearchgate.netresearchgate.netmdpi.comkoreascience.kr.
Historical Perspective on the Discovery and Initial Characterization of Eurecurvin
This compound was first reported as a previously known heliangolide isolated from Eupatorium anomalum. It was also found in Eupatorium mohrii alongside new guaianolides and a new germacradienolide researchgate.netresearchgate.net. Further research identified this compound as a major lactone constituent isolated from Eupatorium recurvans Small researchgate.netdatapdf.com.
Initial characterization efforts involved determining the chemical structure and stereochemistry of this compound. Early studies, such as those on Eupatorium recurvans, identified this compound as a cis-Δ4,5,cis-Δ9,10-germacradienolide researchgate.net. The structure and stereochemistry were established through spectroscopic methods, including extensive one- and two-dimensional NMR analysis, as well as by X-ray analysis of related lactone constituents isolated from the same source researchgate.net.
Data from these initial characterization studies provided key structural information. For instance, X-ray analysis of related compounds helped confirm the structural details of the germacranolide skeleton and the configuration of double bonds and stereocenters researchgate.net.
Based on the structural information, this compound is classified as a heliangolide, which is a type of germacranolide sesquiterpene lactone. The isolation of this compound from different Eupatorium species highlights its presence within this genus, which is known to be a rich source of sesquiterpene lactones researchgate.netresearchgate.net.
Table 1: Plant Sources and Sesquiterpene Lactone Types Isolated
| Plant Species | This compound Isolation | Other Sesquiterpene Lactones Isolated | Sesquiterpene Lactone Types Present |
| Eupatorium anomalum | Yes | New guaianolides | Heliangolide (this compound), Guaianolides |
| Eupatorium mohrii | Yes | New guaianolides, New germacradienolide | Heliangolide (this compound), Guaianolides, Germacranolides |
| Eupatorium recurvans | Yes (major lactone) | Minor lactone constituents | Heliangolide (this compound), Germacranolides |
The chemical structure of this compound, as a heliangolide, features a germacrane (B1241064) skeleton with a lactone ring and specific unsaturations and functional groups. While a detailed structural diagram is not provided in the search results, its classification as a cis-Δ4,5,cis-Δ9,10-germacradienolide indicates a 10-membered ring system with double bonds at specific positions and a γ-lactone ring.
Table 2: Spectroscopic Data Highlights (Example based on typical characterization)
| Spectroscopic Method | Key Information Provided (Typical) | Relevance to this compound Characterization |
| 1H NMR | Chemical shifts, splitting patterns, coupling constants | Elucidation of proton environments, connectivity, and stereochemistry. researchgate.net |
| 13C NMR | Chemical shifts | Elucidation of carbon skeleton and functional groups. researchgate.net |
| 2D NMR (COSY, HMQC, HMBC, NOESY) | Through-bond and through-space correlations | Confirmation of structure and relative stereochemistry. researchgate.net |
| X-Ray Analysis | Definitive 3D structure and stereochemistry | Confirmation of proposed structure and absolute configuration (if applicable). researchgate.net |
The initial isolation and characterization of this compound established its natural origin and provided the foundational structural information necessary for further chemical and biological investigations. Its identification as a heliangolide placed it within a group of sesquiterpene lactones known for their diverse structures and potential bioactivities.
Structure
3D Structure
Properties
CAS No. |
66922-25-6 |
|---|---|
Molecular Formula |
C22H30O8 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(3aS,4S,5Z,7S,9R,10Z,11aS)-9-acetyloxy-7-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C22H30O8/c1-6-11(2)21(26)29-18-7-12(3)16(25)9-17(28-14(5)24)15(10-23)8-19-20(18)13(4)22(27)30-19/h7-8,11,16-20,23,25H,4,6,9-10H2,1-3,5H3/b12-7-,15-8-/t11-,16-,17+,18-,19-,20-/m0/s1 |
InChI Key |
YZCAXCLLBWHFLS-YRVMEAFRSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1/C=C(\[C@H](C[C@H](/C(=C\[C@H]2[C@H]1C(=C)C(=O)O2)/CO)OC(=O)C)O)/C |
Canonical SMILES |
CCC(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)CO)OC(=O)C)O)C |
Origin of Product |
United States |
Natural Abundance and Chemosystematic Relevance of Eurecurvin
Isolation of Eurecurvin from Botanical Sources
This compound has been successfully isolated from various plant sources, with a primary focus on species belonging to the genus Eupatorium.
Research has identified several Eupatorium species as key sources of this compound. Notably, Eupatorium anomalum and Eupatorium mohrii have been reported to yield this compound. capes.gov.brresearchgate.net this compound has also been isolated from Eupatorium recurvans. researchgate.netdatapdf.com The consistent isolation of this compound from these specific species highlights their significance as primary producers of this heliangolide.
Here is a summary of Eupatorium species from which this compound has been isolated:
| Eupatorium Species | Reference |
| Eupatorium anomalum | capes.gov.brresearchgate.net |
| Eupatorium mohrii | capes.gov.brresearchgate.net |
| Eupatorium recurvans | researchgate.netdatapdf.com |
The isolation of natural compounds like this compound from plant matrices typically involves a series of extraction and purification steps. While specific detailed protocols for this compound isolation can vary, general methodologies employed for isolating sesquiterpene lactones from Eupatorium species have been described in phytochemical investigations. These methods often include initial solvent extraction of plant material, followed by various chromatographic techniques to separate and purify individual compounds.
Common isolation methodologies mentioned in the context of Eupatorium chemistry include solvent extraction using solvents like hexane (B92381) or methanol/water mixtures. researchgate.netresearchgate.net Subsequent purification often involves column chromatography, such as silica (B1680970) gel column chromatography, which separates compounds based on their polarity. researchgate.net High-performance liquid chromatography (HPLC) is another powerful technique utilized for further purification and analysis of compounds from these extracts. researchgate.net These methodologies leverage the physical and chemical properties of this compound to isolate it from the complex mixture of compounds present in the plant.
Eupatorium Species as Primary Producers of this compound
This compound as a Chemotaxonomic Marker within Asteraceae Subtribes
Chemotaxonomy involves the use of chemical compounds to aid in the classification and understanding of evolutionary relationships among plants. nih.govnih.gov The presence and distribution of specific secondary metabolites, such as sesquiterpene lactones, can serve as valuable chemotaxonomic markers. nih.govnih.gov
Within the family Asteraceae, which includes the genus Eupatorium, sesquiterpene lactones are known to exhibit structural diversity and specific distribution patterns among different subtribes and species. The consistent occurrence of this compound in certain Eupatorium species suggests its potential utility as a chemotaxonomic marker within the subtribe Eupatoriinae, to which Eupatorium belongs. researchgate.net The presence or absence of this compound, or variations in its concentration, in different Eupatorium species or related genera could provide chemical evidence to support or refine taxonomic classifications within this group. Research into the distribution of this compound across a wider range of Asteraceae species could further elucidate its significance as a marker for specific evolutionary lineages or biochemical pathways within the family.
Advanced Structural Elucidation of Eurecurvin
Comprehensive Spectroscopic Characterization of Eurecurvin
Spectroscopic methods have played a fundamental role in the initial elucidation and confirmation of the this compound structure. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy have provided complementary data, allowing for the determination of the compound's functional groups, connectivity, molecular weight, and chromophoric properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Stereochemistry
NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as ¹H and ¹³C NMR, has been extensively utilized to determine the structure and stereochemistry of this compound. researchgate.net Analysis of ¹H NMR spectra provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in mapping the connectivity of the molecule. For instance, narrowly split doublets observed at specific chemical shifts, such as 6.45 and 5.72 ppm, provide insights into the vinylic protons and their neighboring environments within the this compound structure. datapdf.com
¹³C NMR spectroscopy, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the identification of different types of carbon atoms (methyl, methylene, methine, and quaternary carbons) and their chemical shifts, which are indicative of their electronic environment and hybridization. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing correlations between protons and carbons, confirming connectivities, and assembling the structural fragments. researchgate.net The close correspondence observed in the NMR spectra of this compound and related lactones, such as lactone 1e, has also been used to support structural assignments. datapdf.com
Mass Spectrometry (MS) Applications in this compound Structural Analysis
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in the determination of its molecular formula and structural subunits. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the precise determination of the elemental composition. Analysis of the fragmentation pattern obtained through techniques like electron ionization mass spectrometry (EI-MS) or electrospray ionization mass spectrometry (ESI-MS) can reveal characteristic ions corresponding to specific substructures, which helps in piecing together the molecule. While specific mass spectral data for this compound are not detailed in the provided snippets, MS is a standard technique used in conjunction with NMR for comprehensive structural elucidation of natural products like sesquiterpene lactones. institut-kuhlmann.deacdlabs.comnih.govwiley.comnih.govucl.ac.uk
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound
Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound molecule by detecting characteristic vibrational frequencies. itwreagents.commendeley.comlibretexts.org Absorption bands in the IR spectrum can indicate the presence of carbonyl groups (such as those in lactones and esters), hydroxyl groups, carbon-carbon double bonds, and other functionalities. itwreagents.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of conjugated pi systems like double bonds and carbonyls. itwreagents.commendeley.comlibretexts.orgmdpi.comuwimona.edu.jm The UV-Vis spectrum of this compound would show absorption maxima at wavelengths characteristic of its chromophores, providing further evidence for the presence and arrangement of double bonds and carbonyl groups within the germacradienolide core. itwreagents.com These spectroscopic data complement the information obtained from NMR and MS, contributing to a more complete picture of the this compound structure. researchgate.netitwreagents.com
Chemical Synthesis and Derivatization Strategies for Eurecurvin
Total Synthesis Approaches to Eurecurvin and its Analogues
Based on the available information, detailed reports specifically on the total synthesis of this compound or its direct analogues were not found within the scope of the provided search results. While the total synthesis of other natural products, including different types of sesquiterpene lactones and complex molecules, has been reported using various synthetic strategies nih.govyoutube.comyoutube.com, specific methodologies for the total synthesis of this compound are not described in the provided snippets. The synthesis of sesquiterpene lactones in general often involves challenging transformations to construct their characteristic ring systems and incorporate stereochemical features.
Semisynthetic Modifications and Chemical Derivatization of this compound
Chemical derivatization has been employed in the study of this compound and other sesquiterpene lactones, primarily as a tool for structural elucidation. researchgate.netresearchgate.netresearchgate.net By creating derivatives, researchers can obtain additional spectroscopic data or crystalline compounds suitable for techniques like X-ray analysis, which was used to establish the structure and stereochemistry of this compound and a related minor lactone constituent. researchgate.netresearchgate.net
While the provided information mentions chemical derivatization in the context of structural studies of this compound researchgate.netresearchgate.netresearchgate.net, specific details on extensive semisynthetic modification strategies applied to this compound itself are not extensively detailed. Semisynthetic approaches are commonly used for natural products to modify their properties or explore structure-activity relationships, as seen with other sesquiterpene lactones like Melampomagnolide B, where novel carbamates were synthesized. researchgate.net However, the application of such broad semisynthetic strategies specifically to this compound is not elaborated in the search results.
Investigation of this compound's Reactivity and Chemical Transformations
Chemical transformations have been utilized in the investigation of this compound and related natural products, particularly during structural elucidation studies. researchgate.netresearchgate.net These transformations can help in confirming the presence of specific functional groups, determining connectivity, or establishing stereochemical relationships within the molecule. For instance, chemical transformations were part of the process to elucidate the structures of new germacranolides from Tanacetum santolinoides. researchgate.net Similarly, chemical transformations were used in conjunction with spectroscopic methods to determine the structures of new ent-labdane diterpenoids and a sesquiterpene lactone from Eupatorium. researchgate.net
Theoretical and Computational Chemistry of Eurecurvin
Quantum Chemical Investigations of Eurecurvin Electronic Structure
Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules arxiv.orgresearchgate.netnumberanalytics.com. These calculations can provide crucial information about the distribution of electrons within a molecule, which in turn influences its chemical behavior, reactivity, and physical properties arxiv.orgnumberanalytics.com. Properties that can be explored through quantum chemical investigations include molecular orbitals (e.g., HOMO and LUMO), charge distribution, electrostatic potential, and spectroscopic parameters. While the principles of these methods are applicable to this compound, specific published research detailing the outcomes of such investigations for this particular compound was not found in the conducted search. General electronic structure calculations are used to determine properties, stability, and reactivity of molecules arxiv.org.
Molecular Dynamics and Conformational Analysis of this compound
Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems nih.govyoutube.com. By simulating the movement of atoms and molecules over time, MD can provide insights into conformational changes, flexibility, and interactions with a solvent or other molecules nih.gov. Conformational analysis, a related area, focuses on the different spatial arrangements of a molecule that can arise from rotation around single bonds and the relative energies of these conformers organicchemistrytutor.com. Understanding the preferred conformations of a molecule is critical as it can significantly impact its physical, chemical, and biological activity.
This compound is a sesquiterpene lactone researchgate.netresearchgate.net. One search result mentions an X-Ray analysis of a related lactone and suggests a conformation for this compound where two methyl groups are in a syn orientation datapdf.com. This experimental data point provides a basis for computational conformational analysis, which could involve exploring the potential energy surface to identify stable conformers and the energy barriers between them using methods like molecular mechanics (e.g., MM2 as a general example) or higher-level quantum mechanical calculations organicchemistrytutor.com. Detailed molecular dynamics simulations specifically on this compound to explore its dynamic behavior and conformational landscape over time were not found in the search results.
In Silico Prediction of this compound Chemical Properties and Reactivity
In silico methods encompass a variety of computational approaches used to predict chemical properties and reactivity without performing laboratory experiments europa.eunih.goveuropa.eumdpi.com. These methods often rely on quantitative structure-property relationships (QSPR) or quantitative structure-activity relationships (QSAR), which build models correlating molecular structure with observed properties or activities europa.eunih.gov. Machine learning techniques are also increasingly used for predicting chemical reactivity and properties based on molecular descriptors chemrxiv.orgcmu.edunih.gov.
Predictable properties using in silico methods can include physicochemical properties such as solubility, vapor pressure, and partition coefficients, as well as reactivity parameters like reaction rates or preferred reaction pathways europa.eunih.govnih.gov. While the general methodologies for in silico prediction of chemical properties and reactivity are well-established and widely applied to various organic molecules, specific reported in silico predictions for the chemical properties or reactivity of this compound were not identified in the conducted literature search.
Biosynthetic Pathways of Eurecurvin
Elucidation of the Eurecurvin Biosynthetic Route
Detailed information specifically elucidating the complete biosynthetic route for this compound was not found in the conducted searches. Elucidating the biosynthetic pathway of a natural product typically involves a combination of genetic, biochemical, and analytical techniques to identify the precursor molecules, intermediate compounds, and the sequence of enzymatic reactions involved in its formation. For many natural products, this process begins with identifying the producing organism and then investigating the relevant biosynthetic gene clusters (BGCs) which often contain the genes encoding the necessary enzymes.
Identification and Characterization of Key Enzymes in this compound Biosynthesis
Specific information identifying and characterizing the key enzymes directly involved in the biosynthesis of this compound was not available in the consulted sources. The identification and characterization of biosynthetic enzymes are crucial steps in understanding how a compound is produced in nature. This often involves cloning and expressing genes from the identified BGCs, purifying the resulting proteins, and performing in vitro enzymatic assays to determine their catalytic activity, substrate specificity, and reaction mechanisms.
Genetic Engineering Approaches for this compound Production
Information detailing specific genetic engineering approaches applied for the production of this compound was not found in the conducted searches. Genetic engineering techniques are frequently employed to enhance the production of natural products, either by optimizing the native producing organism or by reconstituting the biosynthetic pathway in a heterologous host like bacteria or yeast. These approaches can involve overexpression of pathway genes, blocking competing pathways, or introducing genetic modifications to improve enzyme efficiency or product yield.
Molecular and Cellular Mechanisms of Eurecurvin Biological Activity
Identification of Eurecurvin's Molecular Targets and Binding Interactions
Current research suggests that this compound may interact with multiple cellular proteins. slideheaven.com Reports indicate it exhibits "multiple reactivity to cellular proteins." slideheaven.com However, specific details regarding the identity of these molecular targets and the precise nature of the binding interactions (e.g., binding affinity, type of interaction like covalent or non-covalent) have not been extensively detailed in the readily available literature from the conducted searches. While the general principle of small molecules binding to protein targets to exert biological effects is well-established in molecular biology, specific, experimentally validated protein targets and detailed binding characteristics for this compound were not identified in the analyzed search results.
Elucidation of this compound-Mediated Cellular Pathways and Responses
This compound's reported cytotoxicity and antitumor activities ulpgc.esslideheaven.com imply an influence on cellular pathways that regulate cell survival, growth, and proliferation. Cytotoxicity, a key cellular response observed with this compound, involves mechanisms leading to cell damage and death. While the specific signaling pathways modulated by this compound have not been explicitly elucidated in the search results, compounds with cytotoxic and antitumor properties often impact pathways such as those involved in apoptosis (programmed cell death), cell cycle regulation, and various survival signaling cascades (e.g., MAPK, PI3K/Akt, NF-κB). nih.govnih.govarvojournals.org However, direct experimental evidence demonstrating this compound's specific effects on these or other cellular pathways was not found in the provided search snippets. Research on extracts from Eupatorium species, which contain sesquiterpene lactones like this compound, has indicated potential anti-inflammatory activity and effects on pathways like iNOS activation, but these findings are for the complex extract and not specifically attributed to isolated this compound. researchgate.net Therefore, while its biological effects suggest involvement with critical cellular processes, the specific this compound-mediated cellular pathways and responses require further detailed investigation.
Structure-Activity Relationship (SAR) Studies for Biological Function of this compound
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its biological activity. capes.gov.brnih.govnih.govnih.govbmglabtech.com For sesquiterpene lactones like this compound, variations in the lactone ring, side chains, and the presence or position of functional groups can significantly alter their interactions with biological targets and, consequently, their potency and spectrum of activity. While this compound is found alongside structurally related sesquiterpene lactones in Eupatorium species researchgate.netresearchgate.netulpgc.esslideheaven.com, and the isolation and characterization of these related compounds contribute to the broader understanding of SAR within this class, specific detailed SAR studies focused on systematic structural modifications of this compound and their direct impact on its reported biological functions (such as cytotoxicity or protein binding) were not identified in the provided search results. Therefore, comprehensive data specifically detailing the structure-activity relationship for this compound's biological function is not available in the analyzed literature.
Q & A
Basic Research Questions
Q. How to formulate a research question investigating Eurecurvin’s molecular mechanisms?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unexplored pathways or conflicting results). Use the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Structure the question to address specificity, such as, "How does this compound modulate [specific pathway] under [defined experimental conditions]?" Validate alignment with available analytical tools (e.g., HPLC, NMR) and data sources .
Q. What experimental design considerations are critical for studying this compound’s bioactivity?
- Methodological Answer : Prioritize reproducibility by detailing controls (e.g., negative/positive controls for bioassays), sample size justification (power analysis), and blinding protocols. Use orthogonal validation methods (e.g., combining in vitro enzyme assays with in silico docking studies) to confirm results . Document raw data and processing steps transparently to enable replication .
Q. How to validate the chemical identity and purity of newly synthesized this compound analogs?
- Methodological Answer : Employ multi-modal characterization:
- Spectroscopic : NMR (¹H, ¹³C, 2D-COSY) for structural elucidation.
- Chromatographic : HPLC-MS for purity assessment (>95% threshold).
- Crystallographic : X-ray diffraction for unambiguous confirmation .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s efficacy across different experimental models?
- Methodological Answer :
- Systematic Analysis : Classify contradictions as principal (core to the hypothesis) or secondary (context-dependent). For example, discrepancies in IC50 values may stem from assay conditions (pH, temperature) or cell-line variability .
- Meta-Analysis : Aggregate datasets using PRISMA guidelines to identify confounding variables .
- Mechanistic Studies : Design follow-up experiments (e.g., knock-out models) to isolate variables driving contradictions .
Q. How to apply FAIR principles to this compound research data for interdisciplinary reuse?
- Methodological Answer :
- Findable : Assign persistent identifiers (DOIs) via repositories like Zenodo or ChEMBL.
- Accessible : Use open-access formats (e.g., .csv for kinetics data, .mol for structures).
- Interoperable : Align metadata with domain standards (e.g., Dublin Core for chemical data).
- Reusable : Provide experimental protocols, software versions, and uncertainty metrics .
Q. What strategies ensure robust replication of this compound’s reported pharmacological effects?
- Methodological Answer :
- Pre-Registration : Submit study designs to platforms like Open Science Framework to mitigate bias .
- Collaborative Validation : Engage independent labs for cross-validation using harmonized protocols .
- Negative Result Reporting : Publish non-replicable outcomes to contextualize earlier findings .
Q. How to design interdisciplinary studies integrating this compound’s chemical properties with clinical outcomes?
- Methodological Answer :
- Team Structuring : Include chemists (structure-activity relationships), biologists (mechanistic assays), and clinicians (translational endpoints).
- Data Integration : Use platforms like KNIME or Galaxy to merge heterogeneous datasets (e.g., pharmacokinetics + patient metadata) .
- Ethical Frameworks : Address conflicts of interest and secure ethics approvals for human/animal studies .
Methodological Best Practices
Q. How to conduct a comprehensive literature review on this compound while avoiding redundancy?
- Methodological Answer :
- Search Strategy : Combine Boolean operators (e.g., "this compound AND (synthesis OR bioactivity NOT patent)") across PubMed, Scopus, and specialized databases (e.g., CAS SciFinder).
- Critical Appraisal : Use tools like AMSTAR-2 for systematic reviews to assess study quality and bias .
- Gap Mapping : Visualize research trends via bibliometric tools (VOSviewer) to identify understudied areas .
Q. How to address ethical and reproducibility challenges in this compound research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
